N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide
Descripción
N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a synthetic small molecule featuring a hexanamide backbone, a 2-thioxo-1,2-dihydroquinazolin-4-yl pharmacophore, and a 2-phenylethyl side chain. The phenylethyl group may influence lipophilicity and target engagement, though specific biological data for this compound remain uncharacterized in the provided evidence.
Propiedades
Fórmula molecular |
C22H26N4OS |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C22H26N4OS/c27-20(23-16-14-17-9-3-1-4-10-17)13-5-2-8-15-24-21-18-11-6-7-12-19(18)25-22(28)26-21/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,27)(H2,24,25,26,28) |
Clave InChI |
QKJGWUZRPCTEJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the reaction of anthranilic acid with isothiocyanates under microwave irradiation, yielding 2-thioxo-2,3-dihydroquinazolin-4-one derivatives.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction involving phenylethylamine and the quinazolinone derivative.
Formation of the Hexanamide Chain: The hexanamide chain is attached via an amide coupling reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Phenylethylamine, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted quinazolinone derivatives
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Core Pharmacophore Modifications
Thioxoquinazoline vs. Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () replace the thioxoquinazoline core with a triazolethione scaffold. These triazoles exhibit tautomerism (thiol-thione equilibrium), which stabilizes their interaction with biological targets like enzymes or receptors. Spectral data (IR, NMR) confirm the absence of C=O groups in triazoles, contrasting with the target compound’s thioxoquinazoline, which retains a planar aromatic system for π-π stacking .
Selenadiazole-Containing Analogs
(Se)NBD-Mal () incorporates a selenadiazolyl group instead of thioxoquinazoline. The selenium atom enhances electrophilicity and redox activity, making it suitable for fluorogenic sensing applications.
Side Chain Variations
Phenylethyl vs. Benzylpiperidinyl Groups
N-(1-benzylpiperidin-4-yl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide () shares the thioxoquinazoline-hexanamide core but substitutes the phenylethyl side chain with a benzylpiperidinyl group.
Halogenated and Sulfonyl Substituents
Triazole derivatives in feature 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) and 2,4-difluorophenyl groups. Halogens (Cl, Br) increase lipophilicity and metabolic stability, while sulfonyl groups enhance hydrogen-bonding capacity. These modifications are absent in the target compound, which relies on the simpler phenylethyl chain for hydrophobic interactions .
Hexanamide Linker Adaptations
Compounds such as tert-butyl 6-bromohexanoate (220) () and N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide (3) () utilize hexanamide or hexanoate linkers for modular conjugation. The target compound’s hexanamide chain likely balances solubility and steric bulk, similar to HDAC inhibitors in , where elongated linkers improve binding pocket accessibility .
Hypothesized Target Engagement
- Thioxoquinazoline Core : The thioxo group may act as a hydrogen-bond acceptor, mimicking ATP in kinase inhibition.
- Phenylethyl Side Chain : Likely engages hydrophobic pockets in targets like GPCRs or ion channels.
- Hexanamide Linker : Facilitates optimal spacing between pharmacophores, as seen in HDAC inhibitors () .
Comparative Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
